molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8

[9,9'-Biphenanthrene]-10,10'-diol

Cat. No. B019973
M. Wt: 386.4 g/mol
InChI Key: AIRSOVDICMIOKM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and other identifiers like the CAS number .


Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants, catalysts, and environmental conditions (temperature, pressure, etc.) .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions with common reagents, stability under various conditions, and its role as a reactant in other chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, flammability, and types of chemical reactions it can undergo .

Scientific Research Applications

  • Photochemical Reactions : It is used in photochemical reactions to produce compounds like 9-fluorenone and spiro[9H-fluorene-9,9'(10'-H)-phenanthrene]-10'-one (Hoang et al., 1998).

  • Precursor for Conjugated Polymers : Synthesized 9,10-bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes, derivatives of [9,9'-Biphenanthrene]-10,10'-diol, are useful precursors for conjugated polymers like poly(phenanthrene) and poly(phenanthrylene-vinylene) (Grisorio et al., 2007).

  • Chemical Synthesis and Rearrangement : Research has focused on synthesizing and rearranging derivatives of 10-(2,2′-biphenylylene)-9-phenanthrone, which are used in various chemical reactions (Ooya et al., 1978).

  • Synthesis of Novel Phenanthrenes and Polyphenanthrenes : The compound facilitates the easy synthesis of novel phenanthrenes and polyphenanthrenes through a one-pot reduction process (He et al., 2008).

  • Synthesis of Substituted Phenanthrene-9,10-quinone Diimines : The compound is integral in the synthesis and characterization of substituted phenanthrene-9,10-quinone diimines, known as 9,10-bis(arylimino)-9,10-dihydrophenanthrene (aryl-BIP) (Belzen et al., 1996).

  • Photoreduction Studies : It is involved in the photoreduction of phenanthrenequinone, where its color changes under specific lighting conditions (Rennert et al., 1969).

  • Stereoselective Oxidative Coupling : The compound is used in the stereoselective oxidative coupling to produce novel axially dissymmetric compounds (Yamamoto et al., 1985).

  • Inhibiting Inflammatory Signaling : RSCL-0520, a phenanthrene isolated from Eulophia ochreata and related to [9,9'-Biphenanthrene]-10,10'-diol, inhibits inflammatory signaling mediated by Toll-like receptors (Datla et al., 2010).

  • Decarbonylation in Laser-Jet Conditions : It is used in the decarbonylation of 10,10-diphenyl-9-(10H)-phenanthrenone under high-intensity argon laser-jet conditions (Wilson et al., 1994).

  • Synthesis of Amino-Arylphenanthrenes : It aids in the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives using a catalyst-free cascade reaction (Liu et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. This could include toxicity information, safety precautions, and recommended protective equipment .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how it could be modified to enhance its properties or reduce its hazards .

properties

IUPAC Name

10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSOVDICMIOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449871
Record name [9,9'-Biphenanthrene]-10,10'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9,9'-Biphenanthrene]-10,10'-diol

CAS RN

110071-78-8
Record name [9,9'-Biphenanthrene]-10,10'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Mikami, Y Motoyama… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 18531‐94‐7 ] C 20 H 14 O 2 (MW 286.33) InChI = 1S/C20H14O2/c21‐17‐11‐9‐13‐5‐1‐3‐7‐15(13)19(17)20‐16‐8‐4‐2‐6‐14(16)10‐12‐18(20)22/h1‐12,21‐22H InChIKey = …
Number of citations: 2 onlinelibrary.wiley.com
D Wang, J Qi, Q Wang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
9-Hydroxyphenanthrene is an important derivative of phenanthrene, which has been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry. …
Number of citations: 2 pubs.rsc.org
S Qu, MD Greenhalgh, AD Smith - Chemistry–A European …, 2019 - Wiley Online Library
An operationally simple isothiourea‐catalysed acylative kinetic resolution of unprotected 1,1′‐biaryl‐2,2′‐diol derivatives has been developed to allow access to axially chiral …
S Cossu, O De Lucchi, D Fabbri, G Valle, GF Painter… - Tetrahedron, 1997 - Elsevier
The preparation of a number of biaryldithiols from biaryldiols is discussed. A key reaction is the Newman-Kwart thermorearrangement of bisthiocarbamates and crucial variables of …
Number of citations: 63 www.sciencedirect.com
AG Kumar, L Vijayakumar, G Joshi, DM Peter… - Bioresource …, 2014 - Elsevier
Complex hydrocarbon and aromatic compounds degrading marine bacterial strains were isolated from deep sea sediment after enrichment on spent engine (SE) oil. Phenotypic …
Number of citations: 82 www.sciencedirect.com
S Qu - 2018 - research-repository.st-andrews.ac …
This project aims to develop the first isothiourea-catalyzed acylative kinetic resolution (KR) of biaryl diols. To place this work in context, a brief introduction to chirality and its importance, …
P Müller, P Nury - Helvetica Chimica Acta, 2001 - Wiley Online Library
The cyclohexene‐derived aziridine 7‐tosyl‐7‐azabicyclo[4.1.0]heptane (1) reacts with Grignard reagents in the presence of chiral nonracemic Cu‐catalysts to afford sulfonamides 3a – …
Number of citations: 86 onlinelibrary.wiley.com
A Urbano, S Vallejo, MJ Cabrera-Afonso… - Organic Letters, 2020 - ACS Publications
Easily accessible axially chiral substituted binols (95 to >99% ee) undergo an oxidative dearomatization process with the system Oxone/NaHCO 3 /acetone, under mild conditions, to …
Number of citations: 6 pubs.acs.org

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